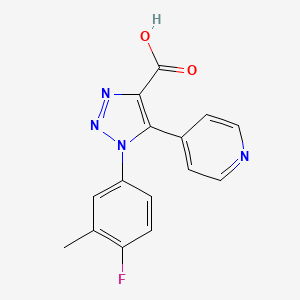

1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

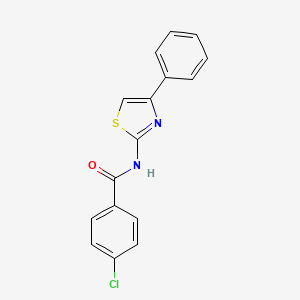

The compound “1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups, including a fluorinated phenyl group, a pyridine ring, a 1,2,3-triazole ring, and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and pyridine) and a triazole ring suggests that the molecule might be planar or nearly planar .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For instance, the carboxylic acid group might undergo reactions like esterification or amide formation. The aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group might make it somewhat polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique

Aurora Kinase Inhibitor

This compound has been identified as a potential inhibitor of Aurora kinases, which are essential for cell division. Its inhibitory action on Aurora A kinase suggests its usefulness in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Lanthanide(III) Complexes

Triarylboron-functionalized dipicolinic acids, related to the compound , have been used to effectively sensitize the emissions of Eu(III) and Tb(III) ions. This has implications in the field of luminescence and could be applied in various analytical and imaging techniques (Park, Ko, Wyman, & Wang, 2014).

Antimicrobial Activity

A series of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives have shown moderate antimicrobial activity, highlighting the potential use of these compounds in developing new antimicrobial agents (Komsani, Avula, Koppireddi, Koochana, Usn, & Yadla, 2015).

Synthesis of Triazole Derivatives

Research has been conducted on synthesizing various 1,2,3-triazole derivatives, including those with pyridinyl groups. These studies are crucial for understanding the chemical properties and potential applications of these compounds in different fields (Pokhodylo, 2018).

Mechanistic Study of Triazoles

An Ab initio method was used to investigate the synthesis mechanism of 1,3,5-trisubstituted-1,2,4-triazoles, providing insights into the theoretical basis for designing and synthesizing new triazole compounds (Gu & Lu, 2020).

Fluoroalkylated Triazoles

The synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles and their application in novel bicyclic gem-difluorinated compounds have been studied. This research contributes to the development of new chemical entities with potential applications in various domains (Peng & Zhu, 2003).

Mécanisme D'action

Mode of Action

This can result in a variety of changes, including the activation or inhibition of the target, which can have downstream effects on cellular processes .

Biochemical Pathways

The exact pathways and their downstream effects would depend on the specific targets of the compound .

Pharmacokinetics

They may be metabolized by various enzymes in the liver and excreted through the kidneys . The bioavailability of the compound would depend on these factors, as well as others such as its solubility and stability.

Result of Action

Based on its potential targets and mode of action, it could have a variety of effects, ranging from changes in cellular signaling to alterations in gene expression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules in the environment. For example, the compound’s activity could be affected by the pH of the environment, as this can influence the compound’s ionization state and therefore its ability to interact with its targets .

Orientations Futures

Propriétés

IUPAC Name |

1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O2/c1-9-8-11(2-3-12(9)16)20-14(10-4-6-17-7-5-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIGAOXYIJDKRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B2400958.png)

![N-benzyl-4-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2400963.png)

![6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone](/img/structure/B2400966.png)

![N,N-diethyl-4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2400971.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2400977.png)

![3,4-diethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2400980.png)